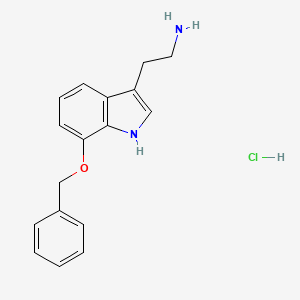

2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

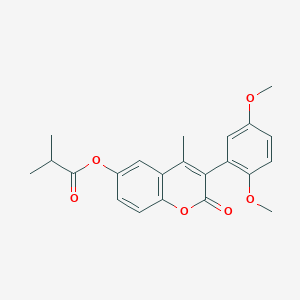

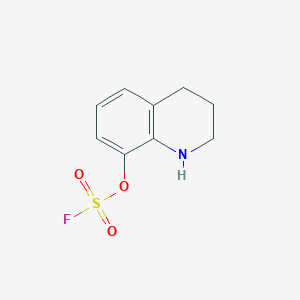

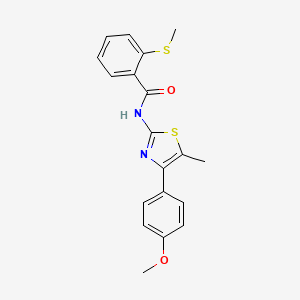

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be found in a variety of essential natural products and pharmaceuticals . The compound you’re asking about seems to be a derivative of indole, specifically a tryptamine derivative . Tryptamines are a group of compounds that contain a bicyclic indole structure and a two-carbon side chain .

Molecular Structure Analysis

The molecular structure of indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . In the case of “2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride”, there would be additional functional groups attached to the indole ring, specifically a phenylmethoxy group at the 7-position and an ethanamine group at the 2-position.Chemical Reactions Analysis

Indole and its derivatives are known to undergo a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific reactions that “this compound” would undergo would depend on the specific functional groups present on the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, indole is a crystalline solid at room temperature and has a strong, unpleasant odor . The properties of “this compound” would depend on the specific functional groups present on the molecule.Wirkmechanismus

The exact mechanism of action of 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and perception.

Biochemical and Physiological Effects:

This compound has been shown to produce a range of biochemical and physiological effects. These include increased heart rate and blood pressure, dilation of pupils, and altered perception of sensory stimuli. It has also been found to enhance cognitive function and creativity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride in lab experiments is its ability to produce consistent and reproducible effects. However, its psychoactive properties may limit its use in certain types of experiments. Additionally, the compound is classified as a Schedule I controlled substance in the United States, which may restrict its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride. These include further investigation into its therapeutic potential for the treatment of depression and anxiety disorders, as well as its potential use in the treatment of addiction. Additionally, research could focus on the development of new analogs of this compound with improved therapeutic properties and reduced side effects.

Synthesemethoden

The synthesis of 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 2,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of this compound with phenylmagnesium bromide to form this compound.

Wissenschaftliche Forschungsanwendungen

Recent studies have shown that 2-(7-Phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride has potential therapeutic applications in the treatment of depression and anxiety disorders. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.

Eigenschaften

IUPAC Name |

2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13;/h1-8,11,19H,9-10,12,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDZTBNFBQLJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorobenzyl)-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2770112.png)

![N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770113.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2770115.png)

![ethyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2770118.png)

![Methyl 3-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2770121.png)

![2-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2770125.png)